methyl {4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a naphthalene moiety, which is known for its aromatic properties and potential biological activities.
Properties
Molecular Formula |
C25H20O6 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
methyl 2-[4-methyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C25H20O6/c1-15-20-10-9-19(12-23(20)31-25(28)21(15)13-24(27)29-2)30-14-22(26)18-8-7-16-5-3-4-6-17(16)11-18/h3-12H,13-14H2,1-2H3 |
InChI Key |
OJIJEXPQJUAOEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate typically involves the reaction of 4-methyl-7-hydroxycoumarin with naphthalene-2-carboxylic acid chloride in the presence of a base such as pyridine. The reaction proceeds through an esterification process, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Methyl {4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution .
Biology
Research indicates potential biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of chromenones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating promising results .
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly against breast cancer cell lines (MCF-7). In vitro studies revealed that certain derivatives exhibited IC50 values indicating effective inhibition of cancer cell proliferation .
Medicine
This compound is explored for therapeutic applications in various diseases due to its ability to modulate enzyme activities and interact with specific molecular targets . Its mechanism of action often involves the inhibition of enzymes associated with cancer progression.
Industry
In industrial applications, this compound is utilized in the development of new materials with specific optical and electronic properties. Its unique chromenone structure contributes to its potential use in organic electronics and photonic devices .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of methyl {4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-y}acetate on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.47 μM, suggesting strong anticancer potential .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related chromenone derivatives, revealing effective inhibition against Gram-positive and Gram-negative bacteria. The findings highlighted the structural features that contribute to enhanced activity against microbial pathogens .
Mechanism of Action
The mechanism of action of methyl {4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-hydroxycoumarin: A precursor in the synthesis of the target compound.
Naphthalene-2-carboxylic acid: Another precursor used in the synthesis.
Coumarin derivatives: Compounds with similar structures and biological activities.
Uniqueness
Methyl {4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate is unique due to its combined coumarin and naphthalene moieties, which confer distinct biological activities and chemical properties. This dual functionality makes it a valuable compound in various research fields .
Biological Activity
Methyl {4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate, a derivative of the chromenone class, has garnered attention due to its potential biological activities, particularly in relation to neuroprotection and anti-cancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound can be structurally represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H20O4 |
| Molecular Weight | 348.39 g/mol |
| CAS Number | 670244-60-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission and cognitive function. This mechanism is significant in the context of Alzheimer's disease, where AChE inhibitors are used therapeutically.
Neuroprotective Effects
Recent studies have shown that derivatives of this compound exhibit promising anti-Alzheimer's activity. For instance, a study evaluated several coumarin-based derivatives for their AChE inhibitory activity and antioxidant properties. One derivative demonstrated an IC50 value of 0.802 μM against AChE, indicating strong potential for neuroprotection compared to the standard drug donepezil .
Antioxidant Properties
In addition to its neuroprotective effects, the compound has been assessed for its antioxidant capabilities. The DPPH scavenging activity of a related derivative reached 57.14 ± 2.77%, showcasing its ability to neutralize free radicals and mitigate oxidative stress, which is implicated in various diseases including neurodegenerative disorders .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Coumarin derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, certain derivatives have shown IC50 values as low as 0.024 µM against HeLa cells, indicating potent antiproliferative effects . This suggests that this compound could be explored further for its anticancer applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 4-Ethyl-{8-methyl}-7-[2-(naphthalen-2-yloxy)-chromen] | AChE inhibitor; moderate antioxidant |
| 4-Methyl-{7-(phenyl)-chromen} | Anticancer activity; moderate AChE inhibition |
| 4-Methyl-{7-(benzyl)-chromen} | Strong anticancer; weak antioxidant |
The presence of the naphthalenic group in methyl {4-methyl-7-[2-(naphthalen-2-yloxy)-chromen] enhances its biological activities compared to other derivatives.
Case Studies and Research Findings
- Study on Neuroprotection : In vivo studies demonstrated that treatment with a related coumarin derivative improved cognitive function in Alzheimer’s model rats, evidenced by performance in T-maze tests and behavioral assessments .
- Antioxidant Study : Research indicated that compounds related to methyl {4-methyl...} exhibited significant reductions in malondialdehyde (MDA) levels, a marker of oxidative stress, thereby supporting their use as antioxidants in therapeutic contexts .
- Anticancer Evaluation : Various derivatives were tested against multiple cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
